![molecular formula C20H21N7O2 B2367450 6-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034275-88-0](/img/structure/B2367450.png)
6-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide
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Overview
Description
The compound “6-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It’s an emerging privileged scaffold with potential applications in various fields of medicine .
Molecular Structure Analysis
The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . Triazoles are stable compounds and are difficult to cleave. They act as isosteres of amide, ester, and carboxylic acid .
Scientific Research Applications
- Researchers have synthesized a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials using this compound as a starting material . Among them, compound 5 stands out due to its excellent insensitivity toward external stimuli (IS = 43 J) and a very good calculated detonation performance (Dv = 9408 m/s and P = 37.8 GPa). These properties make it comparable to the current secondary-explosive benchmark, CL-20. Compound 10, another derivative, exhibits remarkable thermal stability and potential as a heat-resistant explosive. Compounds 14, 17, and 19 show high sensitivity but also excellent calculated detonation performance, making them attractive for applications as primary explosives.
- Preliminary biological screening of synthesized compounds revealed that they have a pronounced plant growth stimulating effect, achieving 65–87% relative activity compared to heteroauxin . This suggests potential applications in agriculture and horticulture.
- While specific studies on this compound’s antibacterial properties are scarce, its structural features may warrant investigation. Triazolo derivatives have been explored for their antimicrobial potential . Further research could reveal its effectiveness against bacterial pathogens.
- Although not directly studied for BET inhibition, the compound’s structure could be modified to create bivalent bromodomain inhibitors. Optimization efforts could lead to potent inhibitors for epigenetic targets involved in cancer and other diseases .
Energetic Materials
Plant Growth Stimulation
Antibacterial Activity
Bromodomain and Extraterminal (BET) Inhibitors
Future Directions
The [1,2,4]triazolo[4,3-a]pyridine scaffold, which this compound is based on, is an emerging area of interest in medicinal chemistry . Future research could focus on further exploring the potential applications of this compound in various fields of medicine, as well as optimizing its potency and selectivity .
properties
IUPAC Name |
6-methoxy-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-29-14-5-4-13-10-16(22-15(13)11-14)20(28)21-12-19-24-23-17-6-7-18(25-27(17)19)26-8-2-3-9-26/h4-7,10-11,22H,2-3,8-9,12H2,1H3,(H,21,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRBRLSLISVRAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NN=C4N3N=C(C=C4)N5CCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide |
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